molecular formula C18H26BrN3O2 B2355820 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide CAS No. 1795509-39-5

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide

Cat. No. B2355820
CAS RN: 1795509-39-5
M. Wt: 396.329
InChI Key: FZBQHWYCSABPNI-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide is a chemical compound that has been the subject of scientific research for its potential use in various fields.

Mechanism Of Action

The mechanism of action of 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide is not fully understood, but it is believed to act on certain cellular pathways involved in cell growth and survival. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as to have neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide can have a range of biochemical and physiological effects depending on the concentration and duration of exposure. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells, as well as to have antioxidant and anti-inflammatory effects. In neurodegenerative disease models, it has been shown to protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide in lab experiments is its potential for use in cancer research and neurodegenerative disease models. However, its limited solubility in aqueous solutions can make it difficult to work with, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

Future research on 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide could focus on further elucidating its mechanism of action, as well as exploring its potential for use in other disease models. It could also be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research could explore ways to improve its solubility and bioavailability for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide involves a series of chemical reactions. The first step is the reaction of 4-(piperidin-1-yl)oxane-4-carboxylic acid with 3-methylpyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI/HOBt. The resulting intermediate is then subjected to bromination using N-bromosuccinimide (NBS) to yield the final product.

Scientific Research Applications

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain types of cancer cells, as well as potential use as a treatment for neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

6-bromo-3-methyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c1-14-5-6-15(19)21-16(14)17(23)20-13-18(7-11-24-12-8-18)22-9-3-2-4-10-22/h5-6H,2-4,7-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQHWYCSABPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)NCC2(CCOCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide

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